molecular formula C17H20N6O3S B2673134 N-(3,4-dimethoxyphenethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1058238-57-5

N-(3,4-dimethoxyphenethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2673134
CAS No.: 1058238-57-5
M. Wt: 388.45
InChI Key: HBFRYDUIUMTCBC-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H20N6O3S and its molecular weight is 388.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₂₀N₆O₃S
  • Molecular Weight : 388.4 g/mol
  • CAS Number : 1058238-57-5

The compound features a triazole ring and a dimethoxyphenethyl moiety, which are known to influence its biological properties.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole structures exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

Bacterial Strain Activity (Zone of Inhibition)
E. coli20 mm
S. aureus22 mm
P. aeruginosa18 mm

These results suggest that this compound exhibits promising antibacterial activity comparable to standard antibiotics .

Cytotoxic Activity

In vitro studies have shown that this compound can induce cytotoxic effects on human cancer cell lines. For instance:

Cell Line IC₅₀ (µM)
MCF-715.5
HeLa12.8

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated higher potency against HeLa cells compared to MCF-7 cells, suggesting its potential as an anticancer agent .

The biological activity of this compound is believed to involve the following mechanisms:

  • Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes critical for cell wall synthesis in bacteria.
  • Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
  • Interference with DNA Replication : The structure may interact with DNA or related enzymes, disrupting replication processes.

Study 1: Antibacterial Efficacy

A study conducted on various synthesized triazole derivatives included this compound. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound showed a higher activity profile than some commercially available antibiotics .

Study 2: Anticancer Activity

In a separate investigation focusing on its anticancer properties, the compound was tested against multiple cancer cell lines. It was found to significantly reduce viability in both MCF-7 and HeLa cells through mechanisms involving apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O3S/c1-23-16-15(21-22-23)17(20-10-19-16)27-9-14(24)18-7-6-11-4-5-12(25-2)13(8-11)26-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFRYDUIUMTCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.